CCK-A Agonist 41

描述

属性

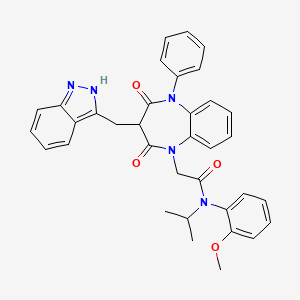

分子式 |

C35H33N5O4 |

|---|---|

分子量 |

587.7 g/mol |

IUPAC 名称 |

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(2-methoxyphenyl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C35H33N5O4/c1-23(2)39(31-19-11-12-20-32(31)44-3)33(41)22-38-29-17-9-10-18-30(29)40(24-13-5-4-6-14-24)35(43)26(34(38)42)21-28-25-15-7-8-16-27(25)36-37-28/h4-20,23,26H,21-22H2,1-3H3,(H,36,37) |

InChI 键 |

DSQYSAXIAUUBET-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N(C1=CC=CC=C1OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6 |

产品来源 |

United States |

Intracellular Signaling Mechanisms Elicited by Cck a Agonist 41

G-Protein Coupling Profiles of Activated CCK-A Receptors

Information regarding the specific G-protein coupling profile of "CCK-A Agonist 41" is not available in the public domain. Research on the cholecystokinin-A (CCK-A) receptor itself shows that it is known to couple to several G-protein families upon activation by its endogenous ligand, cholecystokinin (B1591339) (CCK).

Gq/11 Pathway Activation and Calcium Mobilization by this compound

There is no specific information confirming or detailing the activation of the Gq/11 pathway and subsequent calcium mobilization by "this compound". Generally, activation of the CCK-A receptor by agonists leads to the engagement of the Gq/11 family of G-proteins.

Role of Phospholipase C (PLC) and Protein Kinase C (PKC) in this compound Signaling

The specific role of Phospholipase C (PLC) and Protein Kinase C (PKC) in the signaling cascade initiated by "this compound" has not been documented. In the canonical CCK-A receptor pathway, Gq/11 activation typically leads to the stimulation of PLC, which in turn generates second messengers that activate PKC.

Involvement of G12/13 and RhoA Signaling by this compound

No studies were found that investigate or demonstrate the involvement of the G12/13 and RhoA signaling pathway in the action of "this compound".

Potential for Gs Coupling and cAMP Production by this compound

The potential for "this compound" to induce Gs coupling and subsequent cyclic AMP (cAMP) production is unknown. While the CCK-A receptor has been shown to be capable of coupling to Gs, whether this specific agonist elicits such a response has not been reported.

Activation of Downstream Kinase Cascades by this compound

There is no available research on the activation of downstream kinase cascades specifically by "this compound".

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERKs, JNKs, p38)

The effect of "this compound" on the Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPK, has not been studied or reported in the available scientific literature.

Phosphatidylinositol 3-Kinase (PI3K) / mTOR Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling axis that regulates cell cycle, proliferation, growth, and survival. wikipedia.orgfrontiersin.org Activation of the CCK-A receptor can engage this pathway, highlighting its role in the metabolic and trophic functions of CCK. nih.gov In pancreatic acinar cells, the PI3K-mTOR pathway is particularly important for the regulation of protein synthesis in response to CCK. nih.gov The mTOR protein itself is a component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different substrates and control various cellular activities. frontiersin.orgnih.gov

Research has demonstrated that signaling through the CCK-A receptor can directly influence mTORC1 activity. nih.gov For instance, in mouse models of certain neurodegenerative diseases like Spinocerebellar Ataxia, administration of a CCK-A receptor agonist was shown to correct aberrant mTORC1 signaling in Purkinje neurons. nih.gov This suggests a neuroprotective role for the CCK/CCK-A receptor pathway mediated, at least in part, by the normalization of mTORC1 function. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, where it promotes cell proliferation and reduces apoptosis. wikipedia.orgnih.gov

Table 1: Key Components of the PI3K/mTOR Pathway Activated by CCK-A Agonists

| Protein/Complex | General Function | Role in CCK-A Receptor Signaling |

|---|---|---|

| PI3K | Kinase that phosphorylates phosphoinositides, creating second messengers. wikipedia.org | Can be activated by CCK-A receptor stimulation, initiating the downstream cascade. nih.gov |

| Akt (PKB) | Serine/threonine kinase that acts downstream of PI3K, regulating numerous substrates. wikipedia.org | A key mediator in the pathway leading to mTOR activation. |

| mTORC1 | Protein complex that senses nutrients and growth factors to regulate protein synthesis, cell growth, and autophagy. frontiersin.org | Its activity is modulated by CCK-A receptor agonists to control protein synthesis and potentially offer cellular protection. nih.govnih.gov |

| p70S6K | A downstream target of mTORC1, its activation leads to an increase in protein synthesis. nih.gov | Activated in response to CCK, contributing to the regulation of acinar cell protein synthesis. nih.gov |

| eIF4E | A eukaryotic translation initiation factor whose availability is regulated by the mTOR pathway. nih.gov | Its availability is controlled by CCK-A receptor signaling to regulate protein synthesis. nih.gov |

Cofilin Activation and Cytoskeletal Rearrangement

Cofilin is an essential actin-binding protein that regulates the dynamics of the actin cytoskeleton by severing and depolymerizing actin filaments. bohrium.comnih.gov Its activity is primarily controlled through a cycle of phosphorylation (inactivation) and dephosphorylation (activation). bohrium.com Studies in pancreatic acinar cells have shown that activation of the CCK-A receptor by agonists leads to a rapid decrease in the phosphorylation of cofilin, thereby increasing its activity. nih.govnih.gov This activation is crucial for mediating cellular responses such as enzyme secretion and growth. nih.govnih.gov

The activation of cofilin by CCK-A receptor agonists is not mediated by the conventional activators LIM kinase (LIMK) or Slingshot Protein Phosphatase (SSH1). bohrium.comnih.gov Instead, it is dependent on the activity of serine phosphatases like Protein Phosphatase 2A (PP2A). bohrium.comnih.gov Research indicates that CCK stimulation increases the association between PP2A and cofilin, leading to cofilin's dephosphorylation and activation. nih.gov

Interestingly, both the high-affinity and low-affinity states of the CCK-A receptor contribute to cofilin activation. bohrium.comnih.gov This suggests a nuanced regulation where different concentrations of an agonist can fine-tune cytoskeletal rearrangements.

Table 2: Contribution of CCK-A Receptor Affinity States to Cofilin Activation

| Receptor State | Agonist Example | Contribution to Cofilin Activation | EC₅₀ for Cofilin Activation |

|---|---|---|---|

| High-Affinity | CCK-8 (low conc.), CCK-JMV | ~58% | 0.0018 ± 0.0001 nM (CCK-8) |

| Low-Affinity | CCK-8 (high conc.) | ~42% | 0.005 ± 0.0001 nM (CCK-JMV) |

Data derived from studies on pancreatic acini. nih.gov

Interplay and Cross-Regulation of Signaling Pathways Activated by this compound

The signaling pathways triggered by this compound are not linear, isolated events but rather form a highly integrated and cross-regulated network. nih.govnih.gov The activation of cofilin serves as a prime example of a convergent signaling node. nih.govnih.gov Multiple distinct signaling cascades activated by the CCK-A receptor, including those involving Protein Kinase C (PKC), Protein Kinase D (PKD), Src-family kinases, p21-activated kinase 4 (PAK4), c-Jun N-terminal kinase (JNK), and Rho-associated kinase (ROCK), all converge to promote cofilin activation. nih.gov

Notably, while the PI3K/mTOR pathway is activated by CCK-A agonists, studies in pancreatic acini have shown that it does not participate in the signaling cascade leading to cofilin activation. nih.gov This demonstrates that parallel, yet distinct, signaling modules can be simultaneously activated by a single receptor. The CCK-A receptor can couple to different G proteins, such as Gq/11 and Gs, to generate different second messengers like inositol (B14025) trisphosphate (IP3) and cyclic AMP (cAMP), respectively. nih.gov The relative contribution of these pathways can be context-dependent, for example, varying with glucose levels in pancreatic beta cells. nih.gov

Furthermore, CCK-A receptor signaling also involves β-arrestins, which can mediate their own distinct signaling events and are crucial for processes like insulin (B600854) secretion and protection against apoptosis in pancreatic beta cells. nih.gov This intricate interplay allows a single agonist to elicit a multifaceted and precisely regulated cellular response.

Table 3: Summary of Interacting Signaling Pathways

| Upstream Signal | Primary Effector(s) | Key Downstream Process | Cross-Regulation Example |

|---|---|---|---|

| CCK-A Receptor (Gq) | PLCβ | IP3 & DAG production, Ca²⁺ release, PKC activation. nih.gov | PKC/PKD pathway converges on cofilin activation. nih.gov |

| CCK-A Receptor (Gs) | Adenylyl Cyclase | cAMP production, PKA/Epac activation. nih.gov | Contributes to insulin secretion in high-glucose conditions. nih.gov |

| CCK-A Receptor | Src, JNK, ROCK, PAK4 | Various phosphorylation cascades. | These pathways converge on cofilin activation. nih.gov |

| CCK-A Receptor | PI3K/Akt | mTORC1 activation. nih.gov | Regulates protein synthesis; operates in parallel to, but does not regulate, cofilin activation in pancreatic acini. nih.govnih.gov |

| CCK-A Receptor | β-arrestin-1 | ERK activation. nih.gov | Mediates anti-apoptotic effects. nih.gov |

Ligand-Directed Signaling Bias and this compound

Ligand-directed signaling, also known as biased agonism, is a phenomenon where different agonists binding to the same receptor can stabilize distinct receptor conformations. nih.govcore.ac.uk This, in turn, can lead to the preferential activation of a specific subset of downstream signaling pathways over others. nih.govnih.gov This concept challenges the traditional view that all agonists for a given receptor will produce the same qualitative effects, differing only in potency and efficacy.

The CCK-A receptor is capable of this nuanced signaling. As established, it can couple to multiple effectors, including different G proteins (Gq, Gs) and β-arrestins. nih.gov A biased agonist like this compound might, for example, show a preference for G protein-mediated signaling over β-arrestin recruitment, or vice-versa. nih.gov This has significant therapeutic implications, as it opens the possibility of designing drugs that selectively activate only the desired signaling pathways responsible for a therapeutic effect, while avoiding those that cause adverse effects. nih.gov

For instance, the sulfated octapeptide CCK-8s has been shown to activate both Gq- and Gs-mediated pathways as well as β-arrestin-1-dependent signaling. nih.gov The differential engagement of these pathways regulates distinct functions in pancreatic beta cells, such as insulin secretion and cell survival. nih.gov The existence of these multiple signaling arms downstream of the CCK-A receptor makes it a prime candidate for the development of biased ligands, which could offer more precise therapeutic interventions. nih.gov

Table 4: Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Subject of article (representative CCK-A agonist) |

| CCK-8 / CCK-8s | Endogenous CCK-A receptor agonist peptide |

| CCK-JMV | CCK-A receptor agonist |

| A71623 | CCK-A receptor agonist |

| Carbachol | Cholinergic agonist |

| Bombesin | Peptide agonist |

| Secretin | Peptide hormone |

| VIP (Vasoactive Intestinal Peptide) | Peptide hormone |

| TPA (12-O-tetradecanoylphorbol-13-acetate) | PKC activator |

| Calyculin A | Serine/threonine phosphatase inhibitor |

Structure Activity Relationship Sar Studies of Cck a Agonists

Key Structural Determinants for CCK-A Receptor Agonism

The journey to unraveling the SAR of CCK-A agonists began with studies of the endogenous ligand, CCK. The C-terminal octapeptide of CCK (CCK-8) retains the full biological activity of the parent peptide and has been the foundation for much of the SAR exploration. medchemexpress.com

For peptide-based agonists , several structural features are paramount for high-affinity binding and potent agonism at the CCK-A receptor:

Sulfated Tyrosine Residue: The presence of a sulfated tyrosine residue is a critical determinant for high-affinity binding to the CCK-A receptor. nih.gov This feature distinguishes CCK-A receptor ligands from those that bind to the CCK-B receptor, which does not have such a stringent requirement. nih.gov

C-Terminal Heptapeptide-Amide: The carboxyl-terminal heptapeptide-amide of CCK is essential for its biological activity at the CCK-A receptor. nih.gov

In the realm of non-peptide agonists , the structural requirements are more diverse and have been elucidated through the study of various chemical scaffolds, including benzodiazepines and related structures. benthamdirect.com The development of these compounds has often been guided by rational design based on the SAR of peptide ligands and through random screening of chemical libraries. benthamdirect.com

Contribution of Specific Residues/Functional Groups to Affinity and Efficacy

Detailed mutagenesis and photoaffinity labeling studies have pinpointed specific interactions between CCK-A agonists and the receptor, providing a molecular basis for their affinity and efficacy.

A pivotal interaction involves the sulfated tyrosine of CCK and an arginine residue at position 197 in the second extracellular loop of the CCK-A receptor. nih.gov This charge-charge interaction is a key contributor to the high-affinity binding of sulfated peptides. nih.gov

Further studies have highlighted the importance of other receptor domains. Alanine scanning mutagenesis has identified several amino acids in the extracellular domains of the CCK-A receptor that are crucial for CCK-8 binding. For instance, mutations of Leucine 103 (L103A) and Phenylalanine 107 (F107A) in the first extracellular loop significantly decrease the affinity for CCK-8. nih.gov

The following table summarizes the effects of specific mutations in the CCK-A receptor on CCK-8 affinity:

| Receptor Mutant | Domain | Fold Decrease in CCK-8 Affinity | Reference |

| L103A | ECL1 | 68 | nih.gov |

| F107A | ECL1 | 2885 | nih.gov |

This table is for illustrative purposes and is based on available research data.

Design Principles for Selective CCK-A Agonists, Including CCK-A Agonist 41 Analogs

Achieving selectivity for the CCK-A receptor over the closely related CCK-B receptor is a primary objective in the design of novel agonists. The structural differences between the two receptor subtypes are exploited to achieve this selectivity.

A key strategy for imparting CCK-A selectivity in peptide-based agonists involves modifications at the C-terminal end of CCK-8. For example, the introduction of a D-N-methyl-Asp instead of the naturally occurring Asp at the penultimate position has been shown to significantly enhance selectivity for the CCK-A receptor. nih.gov This modification is a cornerstone in the design of highly selective peptide agonists like NN9056. nih.gov

While the principles of selective CCK-A agonist design are well-established, specific information regarding a compound designated "this compound" and its analogs is not available in the public scientific literature. This designation may represent an internal code for a compound under development and not yet publicly disclosed. Therefore, a detailed discussion of the SAR of "this compound" analogs is not possible at this time.

The general design principles for selective CCK-A agonists, however, continue to be refined. These include:

Mimicking the Sulfated Tyrosine Interaction: Incorporating a negatively charged group that can form a salt bridge with Arg197 of the CCK-A receptor.

Optimizing C-Terminal Modifications: Introducing specific amino acid substitutions or modifications at the C-terminus to disfavor binding to the CCK-B receptor.

Conformational Constraint: Utilizing cyclization or other methods to lock the peptide into a bioactive conformation that is preferred by the CCK-A receptor.

Computational and Molecular Modeling Approaches in CCK-A Agonist Design

Computational and molecular modeling techniques have become indispensable tools in the design and optimization of CCK-A agonists. These methods provide valuable insights into the three-dimensional structure of the receptor and the binding modes of various ligands.

Molecular docking studies, for instance, can predict how a potential agonist will bind to the active site of the CCK-A receptor. researchgate.net This allows for the in-silico screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. These models are often built using homology modeling, based on the crystal structures of related G protein-coupled receptors. nih.gov

Furthermore, photoaffinity labeling studies, in conjunction with molecular modeling, have been instrumental in defining the spatial proximity between specific residues of the agonist and the receptor. nih.gov This information provides crucial constraints for building accurate models of the ligand-receptor complex. For example, such studies have helped to position the C-terminus of CCK near the N-terminal tail of the receptor and the mid-region of the peptide adjacent to the third extracellular loop. nih.gov

These computational approaches not only rationalize existing SAR data but also guide the design of novel agonists with improved potency and selectivity. researchgate.net

Therefore, it is not possible to provide a detailed, scientifically accurate article on the preclinical physiological and behavioral effects of “this compound” as requested in the outline. Generating content for this specific compound would require access to proprietary or unpublished research data which is not publicly accessible.

Following a comprehensive search for scientific literature and preclinical data, it has been determined that there is no publicly available information specifically pertaining to the chemical compound “this compound.”

Therefore, it is not possible to generate the requested article focusing solely on “this compound” as the necessary scientific foundation for such a document is absent from the available resources. An article on the topics outlined—satiety signaling, central nervous system effects, and metabolic interactions—cannot be accurately or informatively written without specific preclinical research on the compound .

Preclinical Physiological and Behavioral Effects of Cck a Agonist 41 in Animal Models

Metabolic Homeostasis and Endocrine Interactions

Interaction with other Gut Hormones (e.g., leptin, ghrelin, PYY)

The physiological effects of cholecystokinin (B1591339) (CCK) through its A-type receptor are intricately linked with other hormonal systems that regulate energy balance. Research in animal models has revealed significant interactions, particularly with leptin and ghrelin.

Leptin: A synergistic relationship exists between CCK and leptin in the control of food intake. Leptin, a long-term signal of adiposity, and CCK, a short-term meal-related satiety signal, work together to suppress feeding. nih.govnih.govnih.gov Studies in lean mice and rats have shown that co-administration of leptin and CCK significantly reduces total daily caloric intake compared to the administration of either hormone alone. nih.govnih.gov This potentiation effect is mediated by the CCK-A receptor and capsaicin-sensitive vagal afferent fibers, which transmit satiety signals to the brain. nih.gov The interaction is believed to integrate short-term meal-related information with long-term energy status, providing a robust system for regulating energy balance. nih.gov

Ghrelin: In contrast to the synergistic effect with leptin, ghrelin, an appetite-stimulating hormone, exhibits an antagonistic relationship with CCK. Studies in goldfish have shown that ghrelin can suppress the intestinal expression of CCK. ucm.es When co-administered, ghrelin can attenuate the anorectic (appetite-suppressing) effects of CCK. ucm.es This interaction highlights the complex interplay between orexigenic (appetite-stimulating) and anorexigenic signals in the gut, where ghrelin may act to override the satiety effects of CCK, thereby promoting food intake.

Peptide YY (PYY): Like CCK, PYY is an appetite-inhibiting intestinal hormone. Ghrelin has been shown to exert repressive effects on enteric anorexigens like PYY. ucm.es While direct synergistic studies between CCK-A agonists and PYY are less detailed in the provided sources, both are part of a suite of gut hormones that contribute to satiation and are linked in negative-feedback loops related to gastric emptying and nutrient sensing. nih.gov

Studies in CCK-A Receptor Knockout Animal Models

To definitively elucidate the physiological role of the CCK-A receptor, researchers have developed knockout animal models, primarily mice, in which the gene for the CCK-A receptor has been inactivated. nih.govnih.govjci.org These models, often created through targeted gene disruption, provide a unique in vivo system to analyze the consequences of the receptor's absence and to distinguish its functions from those of the CCK-B receptor. nih.govnih.gov

Advanced Pharmacological Concepts in Cck a Receptor Research

Biased Agonism at CCK-A Receptors

Biased agonism, also known as ligand-directed signaling or functional selectivity, is a paradigm in GPCR pharmacology where a ligand can preferentially activate a subset of the signaling pathways coupled to a single receptor. nih.govfrontiersin.org Upon activation, the CCK1R can couple to multiple intracellular signaling partners, including different G proteins (like Gq, Gs, G13) and β-arrestins. nih.gov A "balanced" agonist would activate all of these pathways, whereas a "biased" agonist would selectively engage one over the others. nih.govfrontiersin.org This concept opens the door to designing drugs that are more specific in their cellular effects. frontiersin.org

The concept of ligand-directed signaling arises from the understanding that GPCRs can adopt multiple active conformations. frontiersin.org The specific conformation stabilized by a bound ligand determines which intracellular signaling proteins (e.g., G proteins or β-arrestins) are recruited and activated. nih.govfrontiersin.org Different agonists, even when binding to the same orthosteric site, can stabilize distinct receptor conformations, thereby directing signaling traffic down a specific pathway. nih.gov For example, a G protein-biased agonist would primarily trigger G protein-mediated signaling cascades, while having little effect on β-arrestin recruitment. youtube.comnih.gov Conversely, a β-arrestin-biased agonist would preferentially engage β-arrestin pathways, which are often involved in receptor desensitization and internalization, but can also initiate their own unique signaling events. youtube.comnih.gov

The primary therapeutic implication of biased agonism at the CCK1R is the potential to create "smarter" drugs that separate the desired physiological effects from undesirable side effects. nih.govfrontiersin.org For instance, the satiety-inducing effects of CCK may be mediated by one specific signaling pathway, while other effects, such as those on pancreatic growth or other off-target actions, might be mediated by another. nih.gov

A biased agonist could be developed to selectively activate only the pathway responsible for satiety, thereby reducing food intake without causing the adverse effects that have limited the clinical use of conventional CCK agonists. nih.gov While identifying the precise signaling events that correlate with specific physiological outcomes remains a challenge, the principle of biased agonism provides a clear theoretical framework for the next generation of CCK1R-targeted therapies. nih.govfrontiersin.org This strategy could lead to more effective and better-tolerated treatments for complex conditions like obesity. nih.govnih.gov

Methodologies and Research Approaches in Cck a Agonist Studies

In Vivo Animal Models for Investigating CCK-A Agonist 41 Effects

To understand the integrated physiological effects of a CCK-A agonist, such as the compound "this compound," researchers turn to in vivo animal models. These models, primarily in rodents, are indispensable for studying complex processes like satiety, gastrointestinal motility, and metabolic regulation that cannot be replicated in a dish. nih.govnih.govku.dk

Genetically engineered mouse models provide powerful tools for dissecting the specific contributions of the CCK-A receptor to a biological process. nih.gov

CCK-A Receptor Knockout (KO) Mice: These mice have had the gene for the CCK-A receptor (also known as CCK1R) inactivated or deleted. nih.govaddgene.org By administering a CCK-A agonist to these animals and comparing their response to wild-type mice, researchers can confirm that the observed effects are indeed mediated by the CCK-A receptor. For example, if an agonist reduces food intake in wild-type mice but has no effect in KO mice, it provides strong evidence that the anorectic effect is CCK-A receptor-dependent. biorxiv.org

Cre-Lox Systems: More sophisticated models use the Cre-lox recombination system to create conditional knockouts, allowing the receptor gene to be deleted in specific cell types or at specific times. addgene.orgfrontiersin.org This helps to pinpoint where in the body (e.g., in vagal neurons versus other central or peripheral cells) the CCK-A receptor is mediating a particular effect. frontiersin.orgcolumbia.edu

Natural Mutant Models: The Otsuka Long-Evans Tokushima Fatty (OLETF) rat is a naturally occurring animal model with a congenital defect in the CCK-A receptor gene, leading to a lack of functional receptors. nih.gov These rats have been instrumental in studying the long-term consequences of absent CCK-A signaling, such as the development of obesity and diabetes. nih.gov

Pharmacological tools are crucial for probing receptor function in vivo, often in conjunction with genetic models. nih.gov This approach involves the administration of compounds that either selectively activate (agonists) or block (antagonists) the CCK-A receptor.

Selective Agonists: The development of potent and selective CCK-A agonists, such as A71378, has been valuable for understanding the physiological roles of CCK-A receptors without significantly activating the related CCK-B subtype. nih.gov

Selective Antagonists: Potent and selective CCK-A antagonists like devazepide (B1670321) (formerly L-364,718) and lorglumide (B1675136) are widely used to block the effects of endogenous CCK or exogenously administered agonists. biorxiv.orgwikipedia.org For instance, pretreating an animal with loxiglumide (B1675256) (another CCK-A antagonist) can reverse the effects of an agonist on gallbladder contraction or food intake, confirming the involvement of the CCK-A receptor. biorxiv.org These pharmacological blockade studies complement the findings from knockout mice. nih.gov

Table 3: Key Pharmacological Tools for In Vivo CCK-A Receptor Studies

| Compound | Type | Selectivity | Investigated Effect | Reference |

|---|---|---|---|---|

| A71378 | Agonist | High selectivity for CCK-A over CCK-B receptors. | Used to probe the physiological roles of CCK-A receptors in the brain and periphery. | nih.gov |

| Devazepide (L-364,718) | Antagonist | Potent and selective for CCK-A receptors. | Blocking CCK-induced pancreatic secretion, gallbladder contraction, and satiety signals. | nih.govwikipedia.org |

| Lorglumide | Antagonist | Selective for CCK-A receptors. | Used to block CCK-A receptor-mediated effects in studies of gastrointestinal function and feeding behavior. | nih.govwikipedia.org |

| Loxiglumide | Antagonist | Potent and selective for CCK-A receptors. | Used to reverse agonist-induced effects on gallbladder emptying and food intake. | biorxiv.org |

Structural Biology Techniques for CCK-A Receptors

Understanding how agonists like CCK-8 or synthetic compounds bind to and activate the CCK-A receptor at a molecular level requires determining the receptor's three-dimensional structure. Recent advances in structural biology have provided unprecedented insights.

Cryo-Electron Microscopy (Cryo-EM): This technique has been used to determine the high-resolution structures of the human CCK-A (CCK1R) receptor bound to its natural peptide agonist, CCK-8, and coupled to its downstream signaling partners, the Gs and Gq proteins. biorxiv.orgplos.orgnih.gov These structures reveal the precise conformation of the receptor in its active state.

X-ray Crystallography: This method has been employed to solve the structures of the CCK-A receptor in complex with small-molecule antagonists. researchgate.net

These structural studies have revealed key details about the ligand-binding pocket and the mechanisms of receptor activation. For example, the structures show that the CCK-8 peptide binds in an extended conformation, with its C-terminus buried deep within the receptor's transmembrane core. biorxiv.orgplos.org Comparisons between the structures of the CCK-A and CCK-B receptors have illuminated the molecular basis for their distinct ligand selectivities. nih.govresearchgate.net This detailed structural information is critical for the rational design of new, more selective, and potent therapeutic agents targeting the CCK-A receptor. researchgate.net

Information regarding the chemical compound “this compound” is not available in publicly accessible research.

Extensive searches of scientific databases and literature have yielded no specific information on a compound identified as “this compound.” Consequently, an article detailing its methodologies, research approaches, and findings as requested cannot be generated.

The field of cholecystokinin (B1591339) (CCK) receptor research is active, with numerous studies on the CCK-A receptor and its interaction with various agonists and antagonists. Methodologies such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography have been instrumental in elucidating the structural basis of ligand binding and receptor activation for other compounds, such as the endogenous agonist CCK-8 and various synthetic molecules. nih.govnih.govresearchgate.netbiorxiv.orgpdbj.org Similarly, omics approaches are being applied to understand the broader biological context of CCK-A receptor signaling.

However, without any specific data for “this compound,” the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible. The generation of content would require fabrication of data and findings, which is beyond the scope of a factual AI assistant.

Should information on "this compound" become publicly available in the future, a detailed article could be composed.

Future Directions in Cck a Agonist Research

Elucidating the Full Spectrum of CCK-A Agonist Signaling Pathways

The CCK-A receptor, a G-protein-coupled receptor (GPCR), is known to initiate a complex array of intracellular signaling cascades upon activation. Future research on any novel CCK-A agonist would need to systematically map its unique signaling signature.

Activation of the CCK-A receptor predominantly couples to Gαq proteins, leading to the stimulation of phospholipase C (PLC). selleckchem.comnih.gov This, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). selleckchem.comnih.gov These events are central to many of the receptor's physiological effects.

Furthermore, at higher agonist concentrations, the CCK-A receptor can also couple to Gαs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, which subsequently activates protein kinase A (PKA). nih.govnih.gov Research indicates that CCK-A receptors can also signal through Gα12/13 proteins to influence cellular architecture via Rho-dependent pathways. selleckchem.com The mitogen-activated protein kinase (MAPK) cascade is another critical pathway engaged by CCK-A receptor activation, playing a role in regulating gene expression and cell growth. selleckchem.comnih.gov

A key area of future investigation for any new agonist would be to determine if it exhibits "biased agonism." A biased agonist would selectively activate a subset of these pathways, potentially separating desired therapeutic effects (like satiety) from undesirable side effects. nih.govnih.gov Understanding the full spectrum of signaling is crucial for predicting the complete biological and potential therapeutic profile of a new compound.

Table 1: Major Signaling Pathways Associated with CCK-A Receptor Activation

| G-Protein Family | Key Effector/Mediator | Second Messengers | Downstream Kinases | Potential Cellular Response |

| Gαq/11 | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC) | Pancreatic secretion, gallbladder contraction selleckchem.comnih.govnih.gov |

| Gαs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) | Modulation of secretion and growth nih.govnih.gov |

| Gα12/13 | RhoGEFs | - | Rho Kinase (ROCK) | Cytoskeletal rearrangement, cell motility selleckchem.com |

| - | - | - | MAPK/ERK | Gene expression, cell proliferation/growth selleckchem.comnih.gov |

Exploring Novel Preclinical Applications of CCK-A Agonist 41 in Animal Models

While no preclinical data exists for a compound specifically named "this compound," animal models are indispensable for evaluating any new CCK-A agonist. These models allow researchers to study the compound's effects on physiology and disease.

Key preclinical applications for a novel CCK-A agonist would include:

Obesity and Metabolic Disorders : Animal models, particularly diet-induced obesity (DIO) mouse models, are standard for testing the effects of CCK-A agonists on food intake, satiety, and body weight. Recent studies with other novel agonists have explored their potential as monotherapy or in combination with other drug classes, like GLP-1 receptor agonists, to enhance weight loss or prevent weight regain.

Gastrointestinal Disorders : The role of CCK in GI motility and secretion means that agonists could be tested in animal models of constipation or dyspepsia.

Oncology : Because some tumors express CCK receptors, radiolabeled CCK-A agonists are evaluated in animal models (e.g., mice with tumor xenografts) for their potential in cancer imaging and targeted radiotherapy.

Table 2: Representative Preclinical Animal Models in CCK Receptor Research

| Animal Model | Research Area | Purpose | Key Outcomes Measured |

| Diet-Induced Obesity (DIO) Mice | Obesity, Metabolism | Evaluate effects on appetite and weight | Food intake, body weight change, glucose tolerance |

| Tumor Xenograft Mice | Oncology (Imaging/Therapy) | Assess tumor-targeting of radiolabeled agonists | Biodistribution, tumor uptake, therapeutic efficacy |

| Rat/Mouse Models of Pancreatitis | Pancreatic Disorders | Investigate role in pancreatic inflammation/fibrosis | Histological changes, enzyme levels, inflammatory markers |

Development of CCK-A Receptor-Targeting Probes for Research

To better understand how agonists like CCK interact with the CCK-A receptor, specialized molecular probes are essential research tools. These probes are designed to visualize and quantify receptor binding and dynamics.

Types of CCK-A receptor probes include:

Radioligands : These are agonists or antagonists tagged with a radioactive isotope (e.g., Iodine-125). They are crucial for quantitative binding assays to determine a new compound's affinity and selectivity for the receptor.

Fluorescent Probes : By attaching a fluorescent molecule (e.g., Alexa 488) to a CCK analog, researchers can visually track the receptor in living cells. This is used to study receptor localization, movement, and internalization after an agonist binds.

Photolabile Probes : These probes contain a photo-reactive group. Upon exposure to UV light, the probe forms a permanent, covalent bond with the receptor. This technique, known as photoaffinity labeling, is powerful for identifying the specific amino acids in the receptor that constitute the ligand's binding site.

The development of these probes is fundamental to drug discovery, providing detailed insights into the molecular interactions that govern agonist function and enabling the rational design of next-generation therapeutics.

常见问题

Q. What experimental protocols are recommended for validating the selectivity of CCK-A Agonist 41 for its target receptor?

To confirm selectivity, employ competitive radioligand binding assays using CCK-A and CCK-B receptor isoforms. Use HEK-293 cells transfected with human CCK-A or CCK-B receptors and measure displacement of labeled cholecystokinin (e.g., ⁵H-CCK-8). Calculate IC₅₀ values and selectivity ratios (e.g., CCK-A vs. CCK-B) using nonlinear regression analysis . Validate purity and identity of the agonist via HPLC and mass spectrometry, ensuring ≥95% purity .

Q. How should researchers design in vitro assays to assess this compound’s functional efficacy?

Use cell lines endogenously expressing CCK-A receptors (e.g., pancreatic AR42J or colon cancer cells). Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) post-agonist exposure. Include a positive control (e.g., CCK-8) and negative control (vehicle) to normalize responses. Dose-response curves should span 10⁻¹² to 10⁻⁶ M to capture full agonistic activity .

Q. What criteria determine the inclusion of this compound in preclinical efficacy studies?

Prioritize compounds with:

- Selectivity >50-fold for CCK-A over CCK-B .

- High receptor binding affinity (Kd < 20 nM).

- Stability in metabolic assays (e.g., liver microsomes, plasma).

- Dose-dependent efficacy in ≥2 cell-based models (e.g., proliferation inhibition in CCK-A⁺ cancer cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) outcomes for this compound?

Contradictions often arise from poor bioavailability or off-target effects. Address this by:

- Conducting PK/PD modeling: Compare plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) with in vitro EC₅₀ values. Use compartmental modeling to predict tissue-specific exposure .

- Incorporating mechanistic studies: Test metabolite activity (e.g., liver S9 fraction incubations) and assess receptor desensitization via repeated dosing in animal models .

Q. What statistical methods are appropriate for analyzing dose-response asymmetry in this compound studies?

Apply the operational model of agonism to quantify efficacy (τ) and affinity (Kₐ). For asymmetric curves, use nonlinear mixed-effects modeling (NLMEM) to account for inter-experiment variability. Validate model fit via Akaike Information Criterion (AIC) . Report 95% confidence intervals for EC₅₀ and Hill coefficients .

Q. How should researchers address variability in CCK-A receptor expression across preclinical models?

- Tissue stratification : Use RNA-seq or qPCR to quantify CCK-A mRNA levels in tumor vs. healthy tissues.

- Normalization : Express functional responses (e.g., calcium flux) as a percentage of maximum CCK-8 response in each model.

- Meta-analysis : Aggregate data from multiple studies (e.g., GEO datasets) to identify receptor expression thresholds predictive of agonist efficacy .

Methodological Guidelines for Data Reproducibility

Q. What steps ensure reproducibility of this compound characterization data?

- Detailed protocols : Publish full synthetic routes (e.g., reaction conditions, purification steps) in supplementary materials .

- Standardized assays : Adopt NIH guidelines for receptor binding and functional assays (e.g., minimum n=3 biological replicates) .

- Data sharing : Deposit raw datasets (e.g., dose-response curves, chromatograms) in FAIR-aligned repositories like Figshare or Zenodo .

Q. How can systematic reviews improve the interpretation of this compound’s therapeutic potential?

- PRISMA framework : Screen studies using inclusion criteria (e.g., CCK-A selectivity, in vivo efficacy).

- Risk of bias assessment : Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and outcome reporting .

- Meta-regression : Explore covariates (e.g., dosing regimen, tumor type) influencing efficacy outcomes .

Data Contradiction Analysis

Q. What methodologies validate conflicting results in this compound’s mechanism of action?

- Orthogonal assays : Compare agonist effects across calcium imaging, cAMP, and β-arrestin recruitment assays.

- Knockdown/knockout models : Use CRISPR-Cas9 to silence CCK-A in responsive cell lines and retest agonist activity .

- Collaborative trials : Replicate critical experiments in independent labs using identical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。